(2-Ethoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
The compound "(2-Ethoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" features a piperidine core substituted with a 1,2,4-oxadiazole ring linked to a pyrazine moiety. The 2-ethoxyphenyl group attached to the methanone unit contributes to its lipophilic character, while the pyrazine-oxadiazole system introduces hydrogen-bonding and π-π stacking capabilities. Such structural attributes are common in bioactive molecules targeting enzymes or receptors, particularly in oncology and central nervous system (CNS) disorders .
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-2-28-18-8-4-3-7-16(18)21(27)26-11-5-6-15(14-26)12-19-24-20(25-29-19)17-13-22-9-10-23-17/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWIGWGBMWCDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Ethoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHNO, with a molecular weight of approximately 313.36 g/mol. The structure features several functional groups, including an ethoxy group, a piperidine ring, and an oxadiazole moiety, which contribute to its biological activity.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Ethoxy group | Enhances lipophilicity |
| Pyrazin-2-yl | Potentially enhances antimicrobial activity |
| 1,2,4-Oxadiazol-5-yl | Known for various pharmacological effects |
| Piperidin-1-yl | Involved in central nervous system interactions |
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against various bacterial strains. The presence of the pyrazin group is particularly noteworthy for its role in enhancing the antimicrobial efficacy of the compound.
Anticancer Activity
Several studies have focused on the anticancer potential of oxadiazole derivatives. For example, a study involving 5-substituted oxadiazoles demonstrated notable antiproliferative effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Central Nervous System (CNS) Effects
Compounds with piperidine structures are known to interact with neurotransmitter systems. Preliminary studies suggest that this compound may exhibit CNS depressant effects, similar to other piperidine derivatives which have been evaluated for their sedative properties.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant activity against bacteria | |
| Anticancer | Induction of apoptosis in cancer cells | |
| CNS Effects | Potential depressant activity |
Study 1: Synthesis and Evaluation
A study synthesized various oxadiazole derivatives and evaluated their biological activities. Among them, a derivative similar to our compound demonstrated effective inhibition of cancer cell lines with IC50 values indicating potent activity. The structure–activity relationship (SAR) analysis revealed that modifications at the piperidine nitrogen significantly influenced potency.
Study 2: Antimicrobial Activity Assessment
In another investigation focusing on pyrazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity, suggesting that structural variations can be optimized for better efficacy.
Study 3: CNS Interaction Studies
Research exploring the CNS effects of piperidine derivatives highlighted their potential as anxiolytics or sedatives. Behavioral assays in animal models showed reduced locomotor activity following administration of compounds structurally akin to this compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole and piperidine rings. The characterization of synthesized compounds is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry
These techniques confirm the structural integrity and purity of the synthesized compounds.
Research has demonstrated that derivatives of oxadiazole and piperidine exhibit significant biological activities, including:
- Antimicrobial Activity : Various studies have shown that compounds containing oxadiazole and piperidine exhibit potent antibacterial and antifungal properties. For instance, a study reported that certain oxadiazole derivatives exhibited good antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Compounds with similar structures have been investigated for their anticancer potential. The presence of heterocyclic moieties like pyrazine and oxadiazole is often associated with cytotoxic effects against cancer cell lines.
Molecular Docking Studies
Molecular docking studies provide insights into the interaction between these compounds and biological targets. The docking process typically involves:
- Target Selection : Identifying relevant biological targets such as enzymes or receptors involved in disease pathways.
- Docking Simulation : Using software to predict how the compound binds to the target.
- Analysis of Binding Affinity : Evaluating the strength of interaction through scoring functions.
These studies have shown that derivatives of (2-Ethoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can exhibit favorable binding profiles with various targets, indicating their potential as lead compounds in drug development .
Case Studies
Several case studies highlight the applications of similar compounds:
Comparison with Similar Compounds
Key Observations :
- Aryl Group : The 2-ethoxyphenyl group in the target compound may improve metabolic stability compared to p-tolyl or aliphatic groups due to reduced susceptibility to oxidative metabolism.
- Piperidine Substitution : The 3-methyl-oxadiazole linkage in the target vs. 4-methoxy in analogues could alter spatial orientation, affecting target binding.
Hypothetical Structure-Activity Relationships (SAR)
Preparation Methods
Preparation of Pyrazin-2-ylamidoxime
Pyrazine-2-carbonitrile (1.0 eq) is reacted with hydroxylamine hydrochloride (1.2 eq) in ethanol under reflux (80°C, 6 h) to yield pyrazin-2-ylamidoxime.
Reaction Conditions :
- Solvent: Ethanol (anhydrous)
- Catalyst: Sodium acetate (0.1 eq)
- Yield: 78–82%
Cyclization to 3-(Pyrazin-2-yl)-1,2,4-Oxadiazole
The amidoxime intermediate is treated with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) at 0°C, followed by heating to 60°C for 4 h to form 5-(chloromethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole.
Key Parameters :
- Base: Triethylamine (2.0 eq)
- Purification: Column chromatography (hexane:ethyl acetate, 7:3)
- Yield: 65–70%
Alkylation of Piperidine
Piperidine (1.0 eq) is alkylated with 5-(chloromethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole (1.1 eq) in the presence of potassium carbonate (2.5 eq) and potassium iodide (0.1 eq) in acetone under reflux (24 h).
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 24 h |
| Solvent | Acetone (anhydrous) |
| Isolated Yield | 58–63% |
Synthesis of 2-Ethoxybenzoyl Chloride (Fragment B)
2-Ethoxybenzoic acid (1.0 eq) is treated with thionyl chloride (2.5 eq) in DCM at 0°C for 2 h, followed by reflux (40°C, 1 h). Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride.
Purity : >99% (by ¹H NMR)
Coupling of Fragments A and B
Fragment A (1.0 eq) is reacted with Fragment B (1.2 eq) in DCM using triethylamine (2.0 eq) as a base at room temperature (24 h).
Reaction Monitoring :
- TLC (Silica gel, ethyl acetate:hexane 1:1)
- HPLC (C18 column, acetonitrile:water 70:30, Rt = 8.2 min)
Purification :
- Column chromatography (chloroform:methanol 95:5)
- Crystallization from ethyl acetate/hexane
Yield : 52–57%
Purity : 98.5% (HPLC)
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (t, J = 7.0 Hz, 3H, –OCH₂CH₃), 1.65–1.80 (m, 2H, piperidine), 2.30–2.50 (m, 4H, piperidine), 3.15 (s, 2H, –CH₂–oxadiazole), 4.12 (q, J = 7.0 Hz, 2H, –OCH₂–), 7.25–7.45 (m, 4H, aromatic), 8.60 (s, 1H, pyrazine), 8.85 (s, 1H, pyrazine).
- ¹³C NMR (100 MHz, CDCl₃) : δ 14.8, 24.5, 28.7, 46.2, 52.4, 63.8, 112.4, 120.3, 126.7, 134.5, 140.2, 144.8, 156.7, 165.4, 170.2.
- HRMS (ESI+) : m/z calcd for C₂₃H₂₄N₅O₃ [M+H]⁺: 434.1824; found: 434.1821.
X-ray Crystallography
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a methanol solution. The molecular structure confirms the cis-configuration of the piperidine ring and planar geometry of the oxadiazole-pyrazine system.
Process Optimization and Scalability
Adopting continuous-flow solid-phase synthesis (SPS-flow) from, the alkylation and coupling steps were automated using a 2-chlorotrityl chloride resin. Key advantages include:
- Resin Loading Capacity : 1.2 mmol/g
- Cycle Time : 32 h (full synthesis)
- Purity : >99.9% (HPLC)
- Scalability : Up to 2 g/batch
Challenges and Mitigation Strategies
- Oxadiazole Ring Instability : Additive-free conditions and strict temperature control (0–5°C during cyclization) minimized decomposition.
- Piperidine Alkylation Selectivity : Steric hindrance at the piperidine nitrogen was addressed using a large excess (2.5 eq) of alkylating agent.
- Purification Complexity : Gradient elution in column chromatography resolved co-eluting byproducts.
Q & A
Basic: What are the key steps in synthesizing (2-Ethoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?
Answer:
The synthesis involves multi-step reactions:
- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under microwave irradiation or thermal conditions .
- Pyrazinyl substitution : Coupling the oxadiazole intermediate with pyrazin-2-yl groups via nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Piperidine functionalization : Introducing the 3-((oxadiazolyl)methyl)piperidine moiety through reductive amination or alkylation .
- Final methanone assembly : Reacting the 2-ethoxyphenyl carbonyl chloride with the piperidine intermediate under anhydrous conditions .
Validation : Confirm purity via HPLC (≥95%) and structural integrity via /-NMR and high-resolution mass spectrometry (HRMS).
Basic: How can the structural conformation of this compound be validated?
Answer:
- NMR spectroscopy : Assign proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.4 ppm, piperidine protons at δ 1.5–3.0 ppm) and verify connectivity via 2D experiments (COSY, HSQC) .
- X-ray crystallography : Use SHELXL ( ) to resolve crystal structures, confirming bond angles, dihedral angles, and intermolecular interactions (e.g., π-π stacking between pyrazinyl and oxadiazole rings) .
Advanced: What methodological approaches are recommended to evaluate its biological activity in inflammation-related pathways?
Answer:
- FLAP binding assays : Measure inhibition of 5-lipoxygenase-activating protein (FLAP) using competitive binding assays with -labeled inhibitors (IC < 10 nM target) .
- Human whole blood assays : Quantify LTB suppression via ELISA, ensuring physiological relevance (IC < 100 nM) .
- Secondary assays : Validate selectivity against related enzymes (e.g., COX-1/2) to rule off-target effects.
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Answer:
- Systematic substitution : Modify the ethoxyphenyl group (e.g., replace -OCHCH with halogenated or bulky substituents) to assess steric/electronic effects .
- Oxadiazole ring variations : Test 1,2,4-oxadiazole vs. 1,3,4-oxadiazole analogs to determine optimal heterocyclic geometry .
- Piperidine methylation : Introduce methyl groups at the 3-position to enhance metabolic stability .
Analysis : Use molecular docking (AutoDock Vina) to correlate activity with predicted binding poses in FLAP’s hydrophobic pocket.
Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?
Answer:
- Replicate experiments : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) .
- Purity verification : Reanalyze compound batches via HPLC-MS to exclude degradation products .
- Orthogonal assays : Compare results from FLAP binding, LTB inhibition, and animal models (e.g., murine ex vivo blood assays) .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .
Advanced: What computational strategies predict the compound’s binding mode to target proteins?
Answer:
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate protein-ligand interactions over 100+ ns, focusing on oxadiazole/pyrazinyl interactions with FLAP’s Arg101/Glu99 .
- Free-energy perturbation (FEP) : Calculate binding affinities for SAR-guided derivatives .
- Cross-validation : Compare docking results with X-ray crystallography (if co-crystal structures are available) .
Basic: How can researchers assess the compound’s solubility and formulation compatibility?
Answer:
- Shake-flask method : Determine aqueous solubility at pH 7.4 and logP values via octanol-water partitioning .
- DSC/TGA : Analyze thermal stability (decomposition >200°C preferred) .
- Nanoparticle formulation : Use dynamic light scattering (DLS) to optimize particle size (<200 nm) for in vivo delivery .
Advanced: What ADME profiling methods are critical for preclinical development?
Answer:
- Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS (t >60 min desired) .
- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
